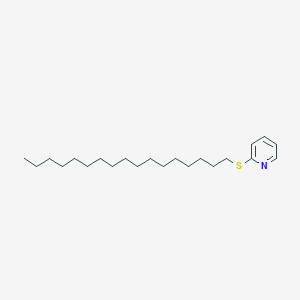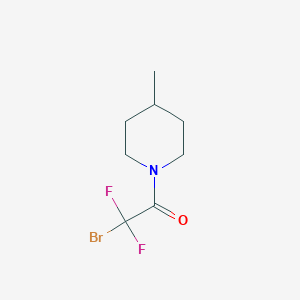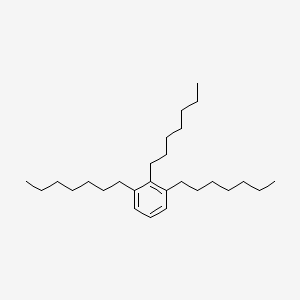
1,2,3-Triheptylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triheptylbenzene is an aromatic organic compound characterized by a benzene ring substituted with three heptyl groups at the 1, 2, and 3 positions. This compound belongs to the class of alkylbenzenes, which are known for their diverse applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of 1,2,3-Triheptylbenzene can be achieved through several methods:
Chemical Reactions Analysis
1,2,3-Triheptylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.
Oxidation and Reduction: The alkyl side chains of this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Scientific Research Applications
1,2,3-Triheptylbenzene has several applications in scientific research:
Material Science: It is used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific molecular pathways.
Organic Synthesis: It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1,2,3-Triheptylbenzene primarily involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The benzene ring can participate in π-π interactions with other aromatic systems, while the alkyl chains can engage in hydrophobic interactions. These interactions play a crucial role in the compound’s ability to modulate biological pathways and molecular targets .
Comparison with Similar Compounds
1,2,3-Triheptylbenzene can be compared with other alkylbenzenes, such as 1,2,3-Trimethylbenzene and 1,3,5-Triheptylbenzene:
Properties
CAS No. |
89231-33-4 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
1,2,3-triheptylbenzene |
InChI |
InChI=1S/C27H48/c1-4-7-10-13-16-20-25-22-19-23-26(21-17-14-11-8-5-2)27(25)24-18-15-12-9-6-3/h19,22-23H,4-18,20-21,24H2,1-3H3 |
InChI Key |
NOGSRVAPNJTDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=CC=C1)CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

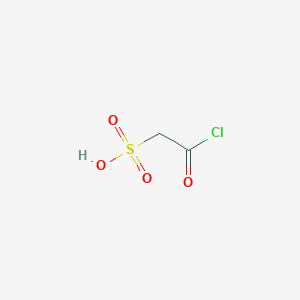
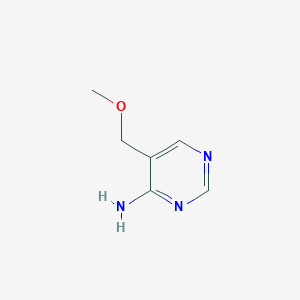
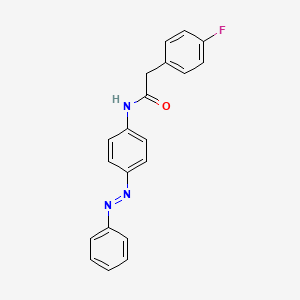
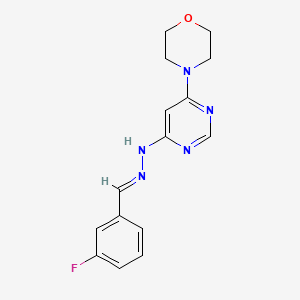
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
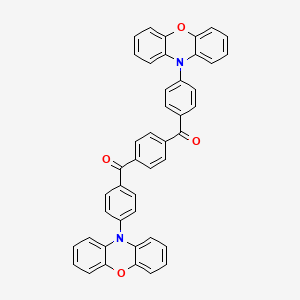
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
